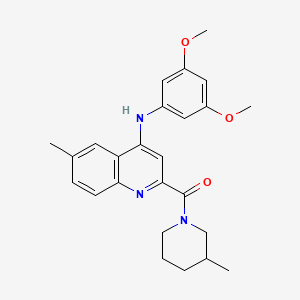

N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

The compound N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine features a quinoline core substituted with:

- A 6-methyl group at position 5.

- An N-(3,5-dimethoxyphenyl)amine at position 4.

- A 3-methylpiperidine-1-carbonyl moiety at position 2.

The 3-methylpiperidine carbonyl group introduces conformational rigidity and basicity, which may impact solubility and pharmacokinetics.

Properties

IUPAC Name |

[4-(3,5-dimethoxyanilino)-6-methylquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-16-7-8-22-21(10-16)23(26-18-11-19(30-3)13-20(12-18)31-4)14-24(27-22)25(29)28-9-5-6-17(2)15-28/h7-8,10-14,17H,5-6,9,15H2,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGYBUZQQLLHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the dimethoxyphenyl group. Common synthetic routes include:

Quinoline Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Piperidine Introduction: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

Dimethoxyphenyl Group Addition: The dimethoxyphenyl group can be added through a Friedel-Crafts acylation reaction, where the quinoline-piperidine intermediate reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

Substitution: Amines, thiols, and alkyl halides.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cellular proliferation.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s 3-methylpiperidine carbonyl group may require specialized coupling reagents, akin to the reductive amination methods used for quinoline derivatives in (e.g., sodium cyanoborohydride for Schiff base reduction) .

- Biological Activity Trends :

- Structural Insights : The 4-amine position in the target compound may favor interactions with ATP-binding pockets in kinase targets, contrasting with 6-amine analogs in .

Biological Activity

N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a detailed overview of its biological activities, supported by data tables, case studies, and research findings.

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that such compounds can inhibit key enzymes involved in tumor progression and neurodegenerative diseases.

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood and cognition.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited an IC50 value ranging from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Neuropharmacological Effects

The compound has also been evaluated for its neuroprotective properties:

- Neuroprotection Assays : In models of oxidative stress-induced neuronal damage, N-(3,5-dimethoxyphenyl)-6-methyl-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine showed significant protective effects, reducing cell death by approximately 40% at concentrations of 5 µM .

Antimicrobial Activity

Preliminary studies indicate that the compound possesses antimicrobial properties:

- Zone of Inhibition : The compound exhibited a zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Case Studies

- Case Study in Cancer Treatment :

- Neurodegenerative Disease Model :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.